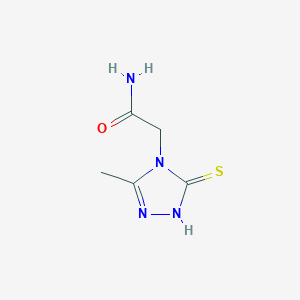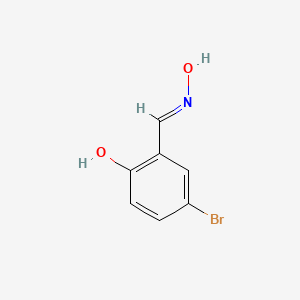
Oxime de 5-bromo-2-hydroxybenzaldéhyde
Vue d'ensemble
Description
5-Bromo-2-hydroxybenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-hydroxybenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-hydroxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Récupération des métaux et métallurgie
L'oxime de 5-bromo-2-hydroxybenzaldéhyde est connue pour sa capacité à se coordonner avec les ions métalliques, ce qui en fait un extractant précieux dans le domaine du traitement des minerais et de la métallurgie. Son efficacité et sa sélectivité dans la liaison des métaux peuvent être exploitées pour la récupération de métaux précieux à partir de minerais ou de flux de déchets .
Chimie supramoléculaire
Le potentiel du composé en chimie supramoléculaire est mis en évidence par son utilisation dans le réglage de la force de l'extractant par l'intermédiaire du renforcement des liaisons hydrogène. Cette propriété peut être utilisée pour concevoir des molécules avec des interactions spécifiques pour des applications ciblées .
Synthèse de base de Schiff
En tant que classe de composés de base de Schiff, l'this compound peut être synthétisée par des réactions simples avec l'hydroxylamine. Ce processus est fondamental pour la création de diverses bases de Schiff à des fins de recherche .
Chimie de coordination
La capacité du groupe oxime à se coordonner avec les ions métalliques ouvre des possibilités en chimie de coordination, où il peut former des complexes avec des métaux pour diverses applications analytiques et industrielles .
Chimie analytique
En chimie analytique, ce composé pourrait être utilisé comme réactif ou comme élément constitutif pour développer des méthodes analytiques, en particulier celles impliquant la détection et la quantification des métaux .
Science des matériaux
Les propriétés du composé peuvent être explorées en science des matériaux pour le développement de nouveaux matériaux présentant des caractéristiques magnétiques, électroniques ou optiques spécifiques en raison de son interaction avec les métaux .
Recherche en sciences de la vie
Son rôle dans la recherche en sciences de la vie pourrait impliquer l'étude de son activité biologique ou son utilisation comme précurseur pour la synthèse de molécules bioactives .
Synthèse chimique
Enfin, l'this compound sert d'intermédiaire en synthèse chimique, contribuant à la création de molécules organiques complexes pour diverses activités scientifiques .
Propriétés
IUPAC Name |
4-bromo-2-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDJVLAQRCCLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the determined crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime?
A1: The crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime was redetermined to be monoclinic, belonging to the space group P21/c (no. 14). The unit cell dimensions are as follows: a = 14.48(2) Å, b = 3.956(6) Å, c = 13.765(19) Å, and β = 99.266(15) ∘. The unit cell volume (V) is 778.4(19) Å3, and it contains four molecules (Z = 4) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)
![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)

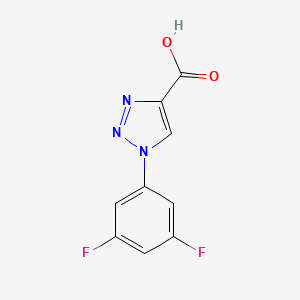
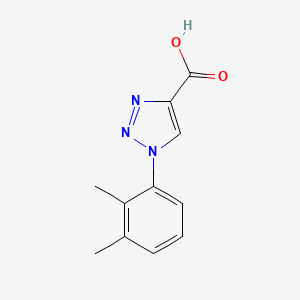
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
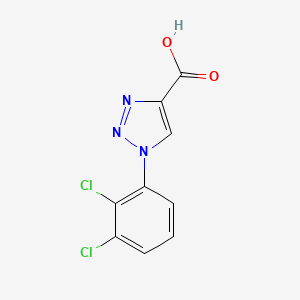
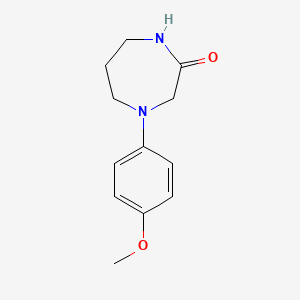

![N-[3-(4-chlorophenoxy)propyl]cyclopropanamine](/img/structure/B1462238.png)
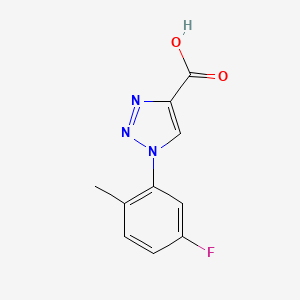
![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)

